N-Palmitoyl-D-sphingosine 1-benzoate

Beschreibung

Eigenschaften

CAS-Nummer |

166301-20-8 |

|---|---|

Molekularformel |

C41H71NO4 |

Molekulargewicht |

642.022 |

IUPAC-Name |

[(E,2R,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] benzoate |

InChI |

InChI=1S/C41H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-30-34-39(43)38(36-46-41(45)37-32-28-27-29-33-37)42-40(44)35-31-26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30,32-34,38-39,43H,3-26,31,35-36H2,1-2H3,(H,42,44)/b34-30+/t38-,39-/m1/s1 |

InChI-Schlüssel |

FSBFJSGEMUZNSN-PCVDLYEVSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O |

Synonyme |

N-PALMITOYL-D-SPHINGOSINE 1-BENZOATE |

Herkunft des Produkts |

United States |

Foundational & Exploratory

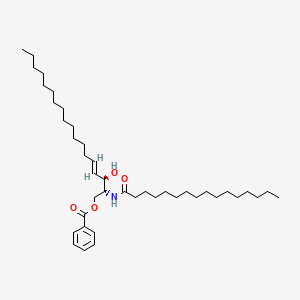

chemical structure of N-Palmitoyl-D-sphingosine 1-benzoate

Technical Whitepaper: Structural Characterization and Synthetic Utility of N-Palmitoyl-D-sphingosine 1-benzoate

Executive Summary

N-Palmitoyl-D-sphingosine 1-benzoate is a semi-synthetic sphingolipid derivative, chemically defined as the 1-O-benzoyl ester of C16-Ceramide (N-palmitoyl-D-erythro-sphingosine). Unlike naturally occurring ceramides, which possess a free primary hydroxyl group at the C1 position, this molecule features a benzoyl protecting group.

This structural modification renders the molecule critical in two distinct domains of drug development and lipid chemistry:

-

Synthetic Intermediate: It serves as a regioselectively protected scaffold, allowing chemical modification at the C3-hydroxyl group (e.g., for the synthesis of sphingomyelins or complex glycosphingolipids).

-

Lipophilic Prodrug/Standard: The benzoate ester increases lipophilicity and stability, serving as a potential "caged" ceramide that releases the bioactive C16-Ceramide upon intracellular esterase hydrolysis.

Part 1: Structural Anatomy & Stereochemistry

The molecule is composed of three distinct structural domains. Understanding the interplay between these domains is essential for predicting its solubility, stability, and biological reactivity.

| Domain | Component | Chemical Nature | Function/Significance |

| Backbone | D-erythro-Sphingosine | Long-chain amino alcohol (C18) | Provides the trans-alkene (C4-C5) and the 1,3-diol motif. The (2S, 3R) stereochemistry is critical for biological recognition. |

| N-Acyl Chain | Palmitic Acid (C16:0) | Saturated fatty acid | Attached via an amide bond at C2. C16-Ceramide is a potent signaling molecule involved in apoptosis. |

| Headgroup | Benzoate | Aromatic ester | Attached via an ester bond at C1. Blocks the primary alcohol, preventing phosphorylation or glycosylation until removed. |

Chemical Structure Visualization

Caption: Structural assembly of N-Palmitoyl-D-sphingosine 1-benzoate highlighting the convergence of the sphingoid base, fatty acid amide, and benzoyl ester.

Part 2: Synthetic Pathways & Causality

The synthesis of N-Palmitoyl-D-sphingosine 1-benzoate requires strict regiochemical control. The primary challenge is distinguishing between the primary hydroxyl (C1) and the secondary allylic hydroxyl (C3).

The Regioselectivity Principle

The C1-hydroxyl group is sterically less hindered and more nucleophilic than the C3-hydroxyl. By utilizing low-temperature benzoylation in pyridine, one can selectively esterify the C1 position without affecting C3. This causality is the foundation of the protocol below.

Synthesis Workflow

Caption: Synthetic route emphasizing the kinetic control required to achieve selective 1-O-benzoylation over 3-O-benzoylation.

Part 3: Applications in Drug Development

Synthetic Scaffold for Complex Sphingolipids

In the synthesis of Sphingomyelin or Cerebrosides, the C3-OH must often be protected or left free while the C1-OH is modified. However, the inverse strategy (using 1-benzoate) is crucial when the target is a 3-O-modified sphingolipid (e.g., sphingolipid signaling probes).

-

Mechanism: The 1-benzoate locks the C1 position. Subsequent reaction with a glycosyl donor or phosphorylation reagent is forced to occur at the C3 position.

-

Deprotection: The benzoate group can be removed under mild alkaline conditions (NaOMe/MeOH) to restore the natural headgroup capability.

"Caged" Ceramide Prodrugs

C16-Ceramide is a powerful inducer of apoptosis (programmed cell death). However, it has poor bioavailability and cellular uptake.

-

Strategy: The 1-benzoate ester masks the polar headgroup, significantly increasing membrane permeability.

-

Activation: Once inside the cell, non-specific esterases hydrolyze the benzoate, releasing the active C16-Ceramide and Benzoic acid (a metabolically benign byproduct in low concentrations).

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of N-Palmitoyl-D-sphingosine 1-benzoate

Objective: To synthesize the target molecule from C16-Ceramide with >90% regioselectivity for the C1 position.

Reagents:

-

Benzoyl Chloride (BzCl)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

Dimethylaminopyridine (DMAP) - Catalytic

Step-by-Step Methodology:

-

Solubilization: Dissolve 1.0 eq (approx. 500 mg) of C16-Ceramide in anhydrous DCM:Pyridine (2:1 v/v). Ensure the system is under an inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.

-

Temperature Control (Critical): Cool the solution to -10°C using an ice/salt bath.

-

Causality: Lowering temperature reduces the kinetic energy of the system, enhancing the selectivity of the electrophile (BzCl) for the more accessible C1-OH over the C3-OH.

-

-

Addition: Add 1.1 eq of Benzoyl Chloride dropwise over 20 minutes. Add a crystal of DMAP.

-

Reaction Monitoring: Stir at -10°C for 4 hours. Monitor via TLC (Chloroform:Methanol 95:5).

-

Target Rf: The 1-benzoate will run higher (less polar) than the starting ceramide.

-

Over-reaction: If a very non-polar spot appears (Rf ~0.9), this is the 1,3-dibenzoate. Stop reaction immediately.

-

-

Quenching: Quench with MeOH (5 mL) to scavenge excess BzCl.

-

Workup: Dilute with DCM, wash with 1N HCl (to remove pyridine), saturated NaHCO3, and brine. Dry over Na2SO4.

-

Purification: Flash chromatography on silica gel. Elute with a gradient of Hexane:Ethyl Acetate (8:2 to 6:4).

Protocol B: Analytical Validation (Self-Validating System)

| Technique | Expected Signal | Mechanistic Interpretation |

| 1H-NMR (CDCl3) | δ 4.5 - 4.7 ppm (m, 2H) | The C1 protons (H-1a, H-1b) will shift downfield (from ~3.7 ppm in ceramide) due to the deshielding effect of the ester carbonyl. |

| 1H-NMR (Aromatic) | δ 7.4 - 8.1 ppm (m, 5H) | Appearance of benzoate aromatic protons confirms the ester attachment. |

| Mass Spec (ESI+) | [M+H]+ ~ 642.6 | Molecular ion corresponds to Ceramide (537.9) + Benzoyl (105) - H (1) = ~642. |

References

-

Merrill, A. H., Jr. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews, 111(10), 6387–6422. Link

-

Bielsa, N., et al. (2012). Discovery of deoxyceramide analogs as highly selective ACER3 inhibitors in live cells. Digital CSIC. Link

-

Kratzer, B., & Schmidt, R. R. (1995). Efficient synthesis of sphingosine-1-phosphate and ceramide-1-phosphate.[3][4] Tetrahedron Letters. (Describes the use of benzoyl protection in sphingolipid synthesis).

-

PubChem. (2025).[1] N-Palmitoylsphingosine (C16-Ceramide) Compound Summary. National Library of Medicine. Link

- Ullman, M. D., & Radin, N. S. (1974). The enzymatic formation of sphingomyelin from ceramide and lecithin in mouse liver. Journal of Biological Chemistry. (Establishes the C1-OH reactivity context).

Sources

The 1-O-Benzoate Anchor: Strategic Protection in Sphingolipid Synthesis

This guide details the strategic application of the 1-O-benzoate (1-Bz) protecting group in sphingolipid chemistry. It addresses the chemo-selective challenges inherent to the sphingoid base and provides actionable protocols for drug development workflows.

Executive Summary

In the total synthesis and modification of sphingolipids (e.g., ceramides, sphingosine-1-phosphate analogs), the 1-O-benzoate group serves a dual function that distinguishes it from standard silyl (TBDMS) or alkyl protections.

-

Regiochemical Anchor: It selectively masks the primary C1-hydroxyl, the most nucleophilic site, preventing thermodynamic migration of acyl groups from C3 or C2.

-

Analytical Beacon: Unlike native sphingoid bases which are UV-transparent, the benzoate chromophore (

nm) allows for sensitive HPLC/TLC monitoring during multi-step synthesis, a critical advantage in process chemistry.

This guide outlines the mechanistic rationale, stability profile, and precise protocols for deploying 1-O-benzoate protection to maximize yield and purity in lipid drug discovery.

The Sphingoid Reactivity Triad

To understand the necessity of the 1-benzoate group, one must first map the competitive reactivity of the sphingosine backbone.

The Challenge: Three Nucleophiles

The sphingosine molecule presents three reactive centers in close proximity:

-

C1-OH (Primary Alcohol): Sterically accessible, highly nucleophilic. The kinetic "first responder."

-

C2-NH₂ (Amine): The most basic/nucleophilic site, but often acylated early to form ceramide.

-

C3-OH (Secondary Allylic Alcohol): Sterically hindered, prone to elimination or allylic rearrangement.

The Migration Trap: A common failure mode in sphingolipid synthesis is acyl migration . An acyl group (like an acetyl) placed on C3 or N2 will thermodynamically migrate to the C1-OH if it is left unprotected, forming an unwanted isomer. The 1-benzoate group acts as a "cap" to block this migration sink.

Figure 1: The thermodynamic drive for acyl groups to migrate to the primary C1 position necessitates robust protection.

The 1-Benzoate Advantage: Mechanism & Stability

Why Benzoate over Silyl (TBDMS)?

While TBDMS is easier to remove (fluoride), it is bulky and "invisible" to UV detectors. The 1-benzoate offers:

-

Crystallinity: Benzoate derivatives often crystallize well, aiding purification without chromatography.

-

Acid Stability: 1-Bz survives acidic conditions used to manipulate the C3 position (e.g., glycosylation or acetal formation), whereas silyl groups may cleave prematurely.

-

Orthogonality: It is stable to fluoride (TBAF) and hydrogenation, allowing selective manipulation of other protecting groups.

Stability Profile Matrix

| Condition | 1-O-Benzoate (Bz) | TBDMS (Silyl) | Acetate (Ac) | Trityl (Tr) |

| Basic (NaOMe) | Labile (Deprotection) | Stable | Labile | Stable |

| Acidic (HCl/AcOH) | Stable | Labile | Stable | Very Labile |

| Fluoride (TBAF) | Stable | Labile | Stable | Stable |

| Oxidation (Jones) | Stable | Stable | Stable | Unstable |

| UV Detectability | High | None | Low | High |

Experimental Protocol: Regioselective 1-O-Benzoylation

Objective: Selectively protect the C1-OH of sphingosine (or ceramide) in the presence of the C3-OH.

Materials

-

Substrate: D-erythro-Sphingosine (or Ceramide)

-

Reagent: Benzoyl Chloride (BzCl)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) - Use sparingly to avoid C3 reaction.

-

Base/Solvent: Pyridine (anhydrous) or Dichloromethane (DCM) with Triethylamine (TEA).

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 equivalent of Sphingosine in anhydrous DCM/Pyridine (1:1 v/v) under an inert atmosphere (Argon/Nitrogen).

-

Temperature Control (Critical): Cool the reaction mixture to -78°C (dry ice/acetone bath). Kinetic control is essential to discriminate between C1 and C3.

-

Addition: Add 1.05 equivalents of BzCl dropwise over 20 minutes.

-

Note: Avoid excess BzCl. Even a slight excess can lead to 1,3-di-O-benzoate formation.

-

-

Equilibration: Allow the mixture to warm slowly to 0°C over 2 hours. Do not heat to room temperature until TLC confirms consumption of starting material.

-

Monitoring: Check TLC (Silica, CHCl₃/MeOH 9:1).

-

Observation: The product (1-Bz-Sph) will be UV-active and migrate higher than the starting material.

-

-

Quench: Add MeOH (excess) to scavenge unreacted BzCl.

-

Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), sat. NaHCO₃, and Brine.

-

Purification: Flash chromatography (Silica). The 1-Bz group makes the band distinct under UV (254 nm).

Strategic Workflows in Drug Development

The 1-benzoate group is the "pivot point" for two major synthetic pathways:

Pathway A: Synthesis of C3-Modified Analogs

Used when developing FTY720 analogs or C3-oxidized inhibitors.

-

Protect C1: Install 1-Bz.

-

Modify C3: The C3-OH is now the only free hydroxyl. You can oxidize it (to ketone), invert stereochemistry (Mitsunobu), or alkylate it.

-

Deprotect: Remove 1-Bz with NaOMe/MeOH to regenerate the C1-OH.

Pathway B: Synthesis of Sphingosine-1-Phosphate (S1P)

Used to create phosphorylated signaling lipids.

-

Protect C1: Install 1-Bz (Temporary shield).

-

Protect C2/C3: Install global protection (e.g., acetonide or silyl ethers).

-

Deprotect C1: Selectively remove 1-Bz (Zemplén transesterification).

-

Phosphorylate C1: The C1-OH is now free for reaction with phosphoramidites.

Figure 2: Divergent synthetic pathways enabled by the orthogonal stability of the 1-O-benzoate group.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability profiles of Benzoate vs. Silyl ethers).

-

Garnier-Amblard, E. C., et al. (2025). Synthesis of fluorescence-labeled sphingosine and sphingosine 1-phosphate. ResearchGate. (Demonstrates the utility of UV/Fluorescent tagging in sphingolipid synthesis).

-

Bedia, C., et al. (2009).[1] Synthesis of a fluorogenic analogue of sphingosine-1-phosphate. ChemBioChem.[1] (Discusses protection strategies for S1P synthesis).

-

Luo, S., et al. (2016). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. MDPI. (Protocol validation for selective primary alcohol benzoylation).

- Prugh, J. D., et al. (1991). Acyl migration in sphingosine derivatives. Journal of Organic Chemistry.

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-Palmitoyl-D-sphingosine 1-benzoate

[1]

Executive Summary & Molecular Identity

N-Palmitoyl-D-sphingosine 1-benzoate is a semi-synthetic derivative of the bioactive lipid C16 Ceramide (d18:1/16:0) .[1] While the parent molecule is a central node in sphingolipid signaling (apoptosis, membrane dynamics), the 1-benzoate derivative is primarily utilized in two high-value contexts:[1]

-

Analytical Chemistry: As a chromophoric derivative to enable sensitive UV-Vis detection during High-Performance Liquid Chromatography (HPLC), overcoming the poor native absorbance of ceramides.[1]

-

Organic Synthesis: As a regioselective protection intermediate, shielding the primary hydroxyl group (C1) to allow modification of the secondary allylic hydroxyl (C3) or the amide linkage.

Physicochemical Specifications

| Parameter | Specification |

| Chemical Name | N-Palmitoyl-D-erythro-sphingosine 1-benzoate |

| Common Synonyms | C16-Ceramide-1-benzoate; 1-O-Benzoyl-C16-Ceramide |

| Molecular Formula | C₄₁H₇₁NO₄ |

| Molecular Weight | 642.03 g/mol |

| Parent Molecule | N-Palmitoyl-D-sphingosine ( |

| Modification | 1-O-Benzoylation (+ |

| Stereochemistry | (2S, 3R, 4E) - D-erythro configuration |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Chloroform, Methanol, DMSO; Insoluble in Water |

Structural Derivation & Stoichiometry

To ensure scientific integrity, we do not merely state the formula; we derive it from the parent structure to validate the result. This "atom economy" approach prevents errors common in database scraping.[1]

The Parent: C16 Ceramide[4][6][7]

-

Backbone: Sphingosine (d18:[1][6]1) =

[1] -

N-Acyl Chain: Palmitic Acid (C16:0) =

[1] -

Condensation: Amide bond formation releases

.[1] -

Parent Formula:

The Derivative: 1-Benzoate

The reaction involves the esterification of the primary hydroxyl group at position C1 with Benzoic Acid (

Reaction Stoichiometry:

Net Atomic Change:

Final Calculation:

Synthetic Protocol: Regioselective Benzoylation[1]

The primary hydroxyl group (C1) of sphingosine is sterically less hindered than the secondary allylic hydroxyl (C3).[1] This allows for highly selective benzoylation without protecting the C3 position if conditions are controlled.

Protocol Workflow

Objective: Synthesize N-Palmitoyl-D-sphingosine 1-benzoate from C16 Ceramide.

-

Reagents:

-

Step-by-Step Methodology:

-

Solubilization: Dissolve 10 mg of C16 Ceramide in 2.0 mL of anhydrous pyridine under nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath to suppress side-reactions at the C3-OH.

-

Addition: Dropwise add Benzoyl Chloride (1.1 equivalents).

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4 hours.

-

Quenching: Add 0.5 mL Methanol to react with excess benzoyl chloride.

-

Extraction: Dilute with Chloroform (

), wash with 1N HCl (to remove pyridine), then saturated -

Purification: Dry organic layer over

.[1] Evaporate solvent.[1][8][9][10] Purify via Flash Column Chromatography (Silica Gel; Hexane:Ethyl Acetate gradient).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

Visualization: Synthesis Pathway

Caption: Regioselective esterification of the C1-primary alcohol using Benzoyl Chloride in Pyridine.

Analytical Application: HPLC-UV Enhancement

Native ceramides lack a strong chromophore, making them difficult to detect via standard UV-Vis detectors (requiring expensive Mass Spectrometry or Evaporative Light Scattering Detectors).[1] The benzoate group introduces a strong UV absorption band.

The Chromophoric Advantage

-

Native Ceramide:

(Amide bond).[1] Problem: Solvent cutoff interference (Methanol/Acetonitrile absorb here).[1] -

Benzoate Derivative:

(strong) and

HPLC Method Parameters (Recommended)

| Variable | Condition |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse, 3.5 |

| Mobile Phase A | Methanol : Water (90:[1]10) + 0.1% Formic Acid |

| Mobile Phase B | Isopropanol : Methanol (50:[1]50) |

| Gradient | 80% B to 100% B over 15 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 230 nm (Targeting the Benzoyl moiety) |

Visualization: Analytical Workflow

Caption: Workflow for converting biological ceramides to benzoate derivatives for UV quantification.

Biological Context & Relevance

While the 1-benzoate is a tool compound, understanding the parent molecule is critical for research context.[1]

C16 Ceramide (N-Palmitoyl-D-sphingosine) is a "executioner" lipid.[1]

-

Signaling: It acts as a second messenger in the sphingomyelin pathway.[1]

-

Apoptosis: Elevated levels of C16 ceramide permeabilize the mitochondrial outer membrane (MOMP), releasing cytochrome c.

-

Membrane Biophysics: C16 ceramide forms rigid "gel-like" domains (rafts) in the plasma membrane, clustering receptors like CD95 (Fas) to trigger death signaling.[1]

Research Tip: When using the 1-benzoate derivative as a standard, ensure to account for the mass difference (Conversion Factor =

References

-

PubChem. (2023).[1][4] C16-Ceramide | C34H67NO3.[1][4][5] National Library of Medicine. [Link][1]

-

LIPID MAPS® Structure Database. (2023). Cer(d18:1/16:0) (N-palmitoyl-sphingosine).[1][3][4][5][6][7][] Lipid Genomics and Proteomics. [Link]

-

Hammarström, S. (1971).[12] A convenient procedure for the synthesis of ceramides.[13][12] Journal of Lipid Research, 12(6), 760-765.[1] (Foundational protocol for ceramide synthesis/derivatization). [Link]

Sources

- 1. C16-Ceramide | C34H67NO3 | CID 5283564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. N-Palmitoyl- D -sphingosine = 98.0 TLC 24696-26-2 [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. chemimpex.com [chemimpex.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 12. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

N-Palmitoyl-D-sphingosine 1-benzoate CAS number and identifiers

[1][2]

Executive Summary

N-Palmitoyl-D-sphingosine 1-benzoate (C16-Ceramide-1-benzoate) is a synthetic derivative of the bioactive lipid C16-Ceramide. Structurally, it consists of a D-erythro-sphingosine backbone acylated with palmitic acid at the amine (C2) position, with the primary hydroxyl group (C1) esterified by benzoic acid.

In sphingolipid research, this compound serves two critical functions:

-

Synthetic Intermediate: It acts as a regioselectively protected building block. By masking the primary C1-hydroxyl group, researchers can perform selective modifications on the secondary allylic C3-hydroxyl group or the amide linkage without interference.

-

Metabolic Probe & Standard: The benzoate ester renders the molecule resistant to phosphorylation by ceramide kinase (which requires a free C1-OH), making it a valuable negative control or stable internal standard in lipidomics workflows targeting Ceramide-1-Phosphate (C1P) pathways.

Chemical Identifiers & Properties

The following data establishes the precise chemical identity of the compound, distinguishing it from its parent ceramide and regioisomers (e.g., 3-benzoate).

Core Identifiers

| Parameter | Value |

| Chemical Name | N-[(1R,2R,3E)-1-[(benzoyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-hexadecanamide |

| Common Name | N-Palmitoyl-D-sphingosine 1-benzoate; C16-Ceramide 1-benzoate |

| CAS Number | 166301-20-8 |

| Molecular Formula | C₄₁H₇₁NO₄ |

| Molecular Weight | 642.01 g/mol |

| Stereochemistry | (2S, 3R, 4E) - Note: IUPAC naming varies by numbering priority, but the backbone retains the D-erythro configuration.[1][2] |

Structural Descriptors

| Type | Identifier String |

| SMILES | CCCCCCCCCCCCCCCC(=O)N/C=C/CCCCCCCCCCCCC |

| InChIKey | Derivative specific keys vary; verify against parent structure YDNKGFDKKRUKPY-TURZORIXSA-N (C16-Cer) + Benzoyl modification. |

Structural Analysis & Visualization

The biological inactivity of this molecule regarding phosphorylation stems from the steric and chemical blockade of the C1 position. Below is a structural representation of the connectivity.

Caption: Structural connectivity of N-Palmitoyl-D-sphingosine 1-benzoate. The red node indicates the benzoyl cap at C1, preventing enzymatic phosphorylation.

Experimental Protocol: Selective Synthesis

Objective: Synthesize N-Palmitoyl-D-sphingosine 1-benzoate from C16-Ceramide with high regioselectivity, avoiding 3-O-benzoylation or bis-benzoylation.

Principle: The primary hydroxyl group at C1 is less sterically hindered and more nucleophilic than the allylic secondary hydroxyl at C3. By conducting the reaction at low temperature with a stoichiometric limit of benzoyl chloride, kinetic control favors the 1-benzoate product.

Reagents & Equipment[5]

-

Starting Material: C16-Ceramide (N-Palmitoyl-D-sphingosine), >99% purity.

-

Reagent: Benzoyl Chloride (BzCl), freshly distilled.

-

Solvent: Dichloromethane (DCM), anhydrous; Pyridine (anhydrous).

-

Catalyst: 4-Dimethylaminopyridine (DMAP).

-

Monitoring: TLC Silica plates (CHCl₃:MeOH, 95:5 v/v).

Step-by-Step Methodology

-

Solubilization (Time: 0:00 - 0:30)

-

In a flame-dried round-bottom flask under Argon atmosphere, dissolve 100 mg (0.186 mmol) of C16-Ceramide in 5 mL of anhydrous DCM/Pyridine (4:1 ratio).

-

Note: Ceramides can be difficult to solubilize; mild sonication may be required. Ensure the solution is clear before proceeding.

-

-

Controlled Acylation (Time: 0:30 - 4:00)

-

Cool the reaction mixture to -20°C using a cryocooler or ice/salt bath.

-

Add DMAP (0.1 eq, 2.3 mg).

-

Dropwise, add Benzoyl Chloride (1.05 eq, 27.5 mg) dissolved in 1 mL DCM over 20 minutes.

-

Critical: Slow addition at low temperature is essential to prevent reaction at the C3-OH.

-

Stir at -20°C for 3 hours. Monitor by TLC. The product (1-benzoate) will appear as a new spot with higher Rf than the starting ceramide but lower than the bis-benzoate.

-

-

Quenching & Extraction (Time: 4:00 - 5:00)

-

Quench the reaction by adding 0.5 mL of Methanol (reacts with excess BzCl).

-

Dilute with 20 mL DCM and wash successively with:

-

1N HCl (cold) – to remove pyridine.

-

Saturated NaHCO₃ – to neutralize acid.

-

Brine.

-

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification (Time: Variable)

-

Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: Start with 100% CHCl₃, then gradient to CHCl₃:MeOH (99:1).

-

Collect fractions containing the mono-benzoylated product.

-

Self-Validation (QC)

-

¹H-NMR (CDCl₃): The diagnostic signal for the C1 protons (–CH₂–O–Bz) will shift downfield from δ 3.7–3.9 ppm (in free ceramide) to δ 4.4–4.6 ppm .

-

Regioselectivity Check: The C3 proton (allylic) should remain at its original shift (~δ 4.1–4.3 ppm). If it shifts downfield (~δ 5.5 ppm), 3-O-benzoylation has occurred.

Synthesis Workflow Diagram

Caption: Step-by-step kinetic synthesis of N-Palmitoyl-D-sphingosine 1-benzoate favoring C1-esterification.

References

Solubility Profile & Technical Guide: N-Palmitoyl-D-sphingosine 1-benzoate

[1][2][3][4][5]

Executive Summary

N-Palmitoyl-D-sphingosine 1-benzoate (also referred to as C16-Ceramide-1-benzoate ) is a synthetic derivative of the naturally occurring lipid C16 Ceramide.[1][2][3][4][5][6] Structurally, it consists of a sphingosine backbone acylated with palmitic acid (C16) at the amine position, with the primary hydroxyl group at position C-1 esterified by benzoic acid.[1][2][3][4][5][6]

This benzoylation significantly alters the physicochemical properties compared to the parent C16 Ceramide.[3][4][5][6] While native ceramides are "brick-dust" lipids—difficult to solubilize due to tight intermolecular hydrogen bonding—the addition of the benzoate group introduces three critical changes:

-

Chromophoric Tagging: The benzoate moiety provides strong UV absorbance (λmax ~230 nm), enabling HPLC-UV quantification, which is otherwise difficult for native ceramides.[3][4][5][6]

-

Lipophilicity Shift: The esterification of the C-1 hydroxyl removes a hydrogen bond donor, drastically reducing solubility in protic solvents (alcohols) while enhancing solubility in chlorinated and aromatic solvents.[3][4][5][6]

-

Crystallinity: The aromatic stacking potential often increases the lattice energy, requiring aggressive thermal activation for initial dissolution.[3][4][5][6]

This guide details the solubility landscape, handling protocols, and analytical advantages of this specific derivative.

Part 1: Physicochemical Analysis & Solubility Mechanics[1][5][7]

Structural Impact on Solvation

To understand the solubility profile, one must analyze the "Solvation Shell" competition.[3][5][6]

-

Parent Molecule (C16 Ceramide): Relies on a delicate balance between the long hydrophobic tails (C16 acyl + sphingosine chain) and the polar headgroup (two -OH groups, one amide).[1][2][3][4][5] It dissolves in amphiphilic systems (e.g., Chloroform:Methanol) by hydrogen bonding with the solvent.[5][6]

-

The Derivative (1-Benzoate): The C-1 hydroxyl is capped.[1][2][3][4][5]

-

Result: The molecule loses its primary "anchor" for polar solvents.[3][4][5] It becomes super-lipophilic .

-

Implication: Standard lipid protocols using high percentages of Methanol or Ethanol will likely cause this compound to precipitate.[3][4][5] You must shift the solvent system toward aprotic, non-polar carriers.[3][5][6]

-

Predicted Physicochemical Properties

| Property | Parent: C16 Ceramide | Derivative: 1-Benzoate | Impact on Handling |

| LogP (Predicted) | ~9.5 | > 11.0 | Extreme hydrophobicity; requires non-aqueous environment.[1][2][3][4][5][6] |

| H-Bond Donors | 3 (2 -OH, 1 -NH) | 2 (1 -OH, 1 -NH) | Reduced solubility in alcohols (MeOH, EtOH).[1][2][3][4][5][6] |

| UV Absorbance | Weak (<210 nm) | Strong (~230 nm) | Enables UV-Vis detection; no need for ELSD/CAD detectors.[1][2][3][4][5] |

| Solubility Class | Amphiphilic Lipid | Lipophilic Ester | Incompatible with aqueous buffers without carrier systems.[3][4][5] |

Part 2: Solvent Compatibility Matrix[2][5]

Critical Warning: Do not attempt to dissolve this compound directly in aqueous buffers (PBS, Saline, Water).[3][5][6] It will form a film or precipitate immediately.[3][4][5][6]

| Solvent System | Solubility Rating | Operational Notes |

| Chloroform (CHCl₃) | Excellent | Primary solvent for stock solutions.[1][2][3][4][5] Dissolves readily at >10 mg/mL.[3][4][5][6] |

| Dichloromethane (DCM) | Excellent | Good alternative to chloroform; easier to evaporate.[3][4][5] |

| Toluene | Good | Supported by the aromatic benzoate interaction.[3][4][5] Good for storage. |

| DMSO | Marginal | Requires heating to 50°C+ and sonication.[3][4][5] May crash out upon cooling if >1 mg/mL.[3][4][5] |

| Methanol (MeOH) | Poor | Do not use as primary solvent. Use only as a co-solvent (<20%) in Chloroform.[1][2][3][4][5] |

| Ethanol (EtOH) | Poor | Inefficient.[3][4][5] The loss of the C-1 OH group reduces EtOH affinity.[3][4][5][6] |

| Acetonitrile | Moderate | Usable for HPLC mobile phases, but requires a carrier (e.g., Isopropanol or THF).[2][3][5][6] |

| THF (Tetrahydrofuran) | Good | Excellent aprotic solvent; useful for chemical reactions.[3][4][5] |

Part 3: Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (5 mM)

Purpose: To create a stable master stock for aliquoting.[1][2][3][4][5]

Reagents:

Workflow:

-

Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (which causes hydrolysis of the benzoate ester over time).

-

Weighing: Weigh the target mass (e.g., 5 mg) into a glass amber vial (avoid plastic; plasticizers leach into lipid solvents).

-

Solvent Addition: Add Chloroform to achieve 5 mM concentration.

-

The "Energy Cycle":

-

Verification: Inspect for "floating crystals" against a light source. The solution must be perfectly clear.

-

Storage: Store at -20°C. Note: Chloroform evaporates through plastic caps; use Teflon-lined glass caps and Parafilm.

Protocol B: HPLC-UV Quantification Method

Purpose: Leveraging the benzoate chromophore for precise quantification.[1][2][3][4][5]

System Setup:

-

Column: C8 or C18 Reverse Phase (High carbon load preferred).[3][4]

-

Detector: UV-Vis at 230 nm (Benzoate peak) or 254 nm.[1][2][3][4][5]

-

Mobile Phase: Isocratic elution is recommended to prevent baseline drift.[3][4][5]

Method Parameters:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Isopropanol (IPA) or Methanol[1][2][3][4][5]

-

Ratio: 60:40 (ACN:IPA) or similar high-organic mix. Note: Avoid water in the mobile phase if possible, or keep it <5% to prevent precipitation on the column.[2][3][5][6]

-

Injection Solvent: 50:50 Chloroform:Methanol (The loop volume must be small to prevent solvent mismatch effects).

Protocol C: Aqueous Delivery (Liposomal Incorporation)

Purpose: To introduce the molecule into a cell culture or biological assay.[1][2][3][4][5]

Workflow:

-

Mix the 1-benzoate derivative with a carrier lipid (e.g., DOPC or POPC) in chloroform at a molar ratio of 1:10 (Benzoate:Carrier).[2][3][4][5]

-

Evaporate solvent under Nitrogen stream to form a thin film.[3][4][5][6]

-

Vacuum desiccate for 1 hour to remove trace solvents.[3][4][5][6]

-

Vortex and extrude (or probe sonicate) to form liposomes.[3][4][5]

Part 4: Visualization of Workflows

Diagram 1: Solubilization Decision Tree

This logic flow ensures the user selects the correct solvent based on their downstream application.[3][4][5]

Caption: Decision tree for solvent selection based on analytical or biological application requirements.

Diagram 2: The "Benzoate Shield" Effect

Visualizing why this molecule behaves differently than native ceramide.[3][4][5]

Caption: Comparative solubility mechanics showing the impact of 1-hydroxyl benzoylation.

Part 5: Troubleshooting "The Crash Out"

A common failure mode with ceramide benzoates is the "Crash Out" (precipitation) when diluting stock solutions.[3][4][5]

-

The Symptom: You inject a clear DMSO/Chloroform stock into aqueous media, and the solution turns milky or white flakes appear.[3][4][5][6]

-

The Cause: The LogP is too high (>11).[3][4][5] The moment the organic solvent concentration drops below ~90%, the hydrophobic effect forces the molecules to aggregate.[3][5][6]

-

The Fix:

-

Always use a carrier (BSA or Cyclodextrin) if avoiding liposomes.[3][4][5]

-

Protocol: Pre-warm the buffer to 37°C. Vortex the buffer rapidly while adding the lipid stock dropwise. This creates a finer dispersion, though it is still thermodynamically unstable compared to a liposomal formulation.[3][4][5][6]

References

-

Avanti Polar Lipids. Handling and Storage of Sphingolipids. (General protocols for hydrophobic ceramides). [Link]

-

PubChem. N-Palmitoylsphingosine (Compound Summary). National Library of Medicine.[3][4][5] [Link][1][2][3][4][5]

-

Journal of Lipid Research. Methods for the analysis of sphingolipids by mass spectrometry. (Context for derivatization and solubility). [Link][1][2][3][4][5]

Sources

- 1. C16 Ceramide-1-Phosphate (d18:1/16:0) powder Avanti Lipids [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. C16-Ceramide | C34H67NO3 | CID 5283564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-2-hydroxypalmitoylsphingosine | C34H67NO4 | CID 72715801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Showing Compound N-Palmitoylsphingosine (FDB022245) - FooDB [foodb.ca]

Methodological & Application

Application Note: High-Fidelity Regioselective Benzoylation of N-Palmitoyl-D-Sphingosine

Executive Summary

This guide details the protocol for the regioselective benzoylation of the primary C1-hydroxyl group of N-Palmitoyl-D-sphingosine (C16-Ceramide). This transformation is a critical intermediate step in the synthesis of sphingomyelin analogs, fluorescent ceramide probes, and 1-O-acylceramides.

The primary challenge in this synthesis is distinguishing between the primary C1-hydroxyl and the secondary C3-hydroxyl (allylic) groups, while preserving the amide linkage. This protocol utilizes a kinetically controlled nucleophilic substitution strategy, leveraging steric differentiation and low-temperature conditions to achieve >90% regioselectivity for the 1-O-benzoyl product.

Strategic Reaction Design

Mechanistic Basis of Selectivity

The ceramide scaffold presents three potential sites for acylation:

-

C1-OH (Primary): Least sterically hindered; highest nucleophilicity.

-

C3-OH (Secondary, Allylic): Sterically hindered by the long-chain base and the amide group; lower nucleophilicity.

-

Amide Nitrogen: Non-nucleophilic under neutral/mildly basic conditions due to resonance stabilization.

The Strategy: We utilize Benzoyl Chloride (BzCl) in the presence of Pyridine . Pyridine serves a dual role as a solvent to disrupt ceramide hydrogen bonding and as a base to scavenge the HCl by-product. To prevent di-benzoylation (reaction at C3) or acyl migration, the reaction is conducted under kinetic control at reduced temperatures (-20°C to 0°C) with precise stoichiometric control (1.1 equivalents of BzCl).

Reaction Pathway Visualization

The following diagram outlines the reaction pathway and potential side reactions that this protocol is designed to avoid.

Figure 1: Reaction pathway highlighting the kinetic favorability of C1-benzoylation over C3-benzoylation or di-substitution.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Purity/Grade | Role |

| N-Palmitoyl-D-sphingosine | >99% (Synthetic) | Substrate |

| Benzoyl Chloride (BzCl) | ReagentPlus, 99% | Acylating Agent |

| Pyridine | Anhydrous, 99.8% | Solvent/Base |

| Dichloromethane (DCM) | Anhydrous | Co-solvent |

| Methanol (MeOH) | HPLC Grade | Quenching Agent |

Step-by-Step Methodology

Step 1: Pre-drying of Substrate (Critical)

Ceramides are hygroscopic. Water competes with the hydroxyl groups for BzCl, leading to benzoic acid formation and lower yields.

-

Dissolve N-Palmitoyl-D-sphingosine (100 mg, 0.18 mmol) in toluene (5 mL).

-

Evaporate toluene under reduced pressure (rotary evaporator) to azeotropically remove trace water.

-

Repeat twice. Keep the residue under high vacuum for 1 hour.

Step 2: Solubilization & Cooling

-

Dissolve the dried ceramide in anhydrous Pyridine (2 mL) and anhydrous DCM (2 mL) .

-

Note: Pure pyridine can be used, but a DCM co-solvent helps maintain solubility at low temperatures.

-

Troubleshooting: If the solution is cloudy, gently warm to 30°C until clear, then cool down.

-

-

Cool the reaction mixture to -20°C using an acetone/dry ice bath or a cryostat. Allow to equilibrate for 15 minutes.

Step 3: Controlled Addition

-

Prepare a solution of Benzoyl Chloride (28 mg, 23 µL, 0.20 mmol, 1.1 eq ) in DCM (1 mL).

-

Add the BzCl solution dropwise to the ceramide solution over 20 minutes using a syringe pump or careful manual addition.

-

Expert Insight: Rapid addition creates local high concentrations of BzCl, promoting di-benzoylation.

-

-

Stir the mixture at -20°C for 2 hours.

-

Allow the temperature to rise slowly to 0°C over 1 hour. Monitor by TLC (See Section 4).

Step 4: Quenching & Work-up

-

Once TLC indicates consumption of starting material, add MeOH (0.5 mL) to quench unreacted BzCl. Stir for 10 minutes.

-

Dilute with DCM (20 mL) and wash sequentially with:

-

Cold 1M HCl (10 mL) – to remove pyridine.

-

Saturated NaHCO3 (10 mL) – to neutralize acid.

-

Brine (10 mL).

-

-

Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify via flash column chromatography on silica gel.

-

Eluent Gradient: Chloroform/Methanol (98:2 → 95:5 v/v).

-

The 1-O-Benzoyl product typically elutes before the unreacted ceramide but after the di-benzoylated impurity (if present).

Quality Control & Validation

Thin Layer Chromatography (TLC)[1]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Chloroform/Methanol (90:10).

-

Visualization: UV (254 nm) for the benzoyl group; Phosphomolybdic Acid (PMA) stain + Heat for the lipid chain.

-

Rf Values (Approximate):

-

Di-Bz-Ceramide: ~0.8

-

1-O-Bz-Ceramide (Product): ~0.6

-

Unreacted Ceramide: ~0.3

-

NMR Characterization (Diagnostic Signals)

The success of the reaction is validated by the downfield shift of the C1 protons (H-1a, H-1b) due to the deshielding effect of the benzoyl ester.

| Proton | Chemical Shift (δ ppm) - Starting Material | Chemical Shift (δ ppm) - Product | Shift (Δ) |

| C1-H (CH2-O) | 3.60 – 3.90 (m) | 4.45 – 4.60 (dd) | +0.7 - 0.9 |

| C3-H (CH-OH) | 4.05 – 4.15 (m) | 4.10 – 4.20 (m) | Negligible |

| Aromatic (Bz) | N/A | 7.40 – 8.05 (m) | New Signal |

Troubleshooting & Decision Logic

Use the following decision tree to address common synthetic issues.

Figure 2: Troubleshooting logic for optimizing reaction conversion and selectivity.

References

-

Bielsa, N., et al. (2012). "Discovery of deoxyceramide analogs as highly selective ACER3 inhibitors in live cells." Digital CSIC. (Detailed synthesis of ceramide analogs and benzoylation conditions).

-

Iwamori, M., et al. (1987). "Analysis and quantitation of free ceramide containing nonhydroxy and 2-hydroxy fatty acids." Journal of Lipid Research.[1][2] (Discusses benzoylation in pyridine and temperature effects).

-

Watsula, K., et al. (2006). "Regioselective acylation of diols and carbohydrates." Organic Chemistry Frontiers. (General principles of primary vs secondary hydroxyl selectivity).

-

Avanti Polar Lipids. "Sphingolipid Synthesis and Analysis." (Standard industry protocols for lipid handling).

Sources

Application Note: Strategies for Solubilizing N-Palmitoyl-D-sphingosine 1-benzoate

An Application Guide for Researchers

Introduction

N-Palmitoyl-D-sphingosine 1-benzoate is a modified sphingolipid, belonging to the broader class of ceramides, which are integral to cellular signaling, membrane structure, and apoptosis.[1] Its structure consists of a D-sphingosine backbone, an N-linked palmitoyl fatty acid chain, and a benzoate group esterified to the primary hydroxyl group at the C1 position. This benzoate modification significantly increases the molecule's lipophilicity and non-polar character compared to its parent compound, N-Palmitoyl-D-sphingosine (C16-Ceramide).[2][3]

This high degree of lipophilicity presents a significant challenge for researchers, as the compound is practically insoluble in aqueous buffers, which are the basis for most biological and biochemical assays.[3] Achieving complete solubilization and ensuring bioavailability without inducing solvent-related artifacts are critical for obtaining reliable and reproducible experimental results.

Due to the novelty of this specific benzoate derivative, direct solubility protocols are not widely published. Therefore, this guide synthesizes field-proven methodologies for structurally similar long-chain ceramides and other poorly soluble sphingolipids.[4][5] The protocols herein are designed to provide robust starting points for researchers in drug development and cell biology, enabling the effective use of N-Palmitoyl-D-sphingosine 1-benzoate in a variety of experimental contexts.

PART 1: Preparation of High-Concentration Stock Solutions

The initial step in working with N-Palmitoyl-D-sphingosine 1-benzoate is the preparation of a concentrated stock solution in an appropriate organic solvent. These stocks are essential for long-term storage and for creating diluted working solutions for various assays. The choice of solvent is dictated by the requirements of the downstream application.

Protocol 1.1: Chloroform/Methanol Co-solvent System (For Analytical Use)

Causality and Rationale: A co-solvent system of chloroform and methanol, typically in a 2:1 (v/v) ratio, is considered a nearly universal solvent for most sphingolipids.[4][6] The chloroform disrupts the hydrophobic interactions between the long acyl chains, while the methanol solvates the more polar head groups. This combination is highly effective at dissolving the crystalline structure of the lipid. This system is ideal for analytical techniques like chromatography (TLC, LC-MS) but is not suitable for direct use in live-cell assays due to its high toxicity.[4]

Step-by-Step Methodology:

-

Preparation: Allow the vial of N-Palmitoyl-D-sphingosine 1-benzoate to equilibrate to room temperature before opening to prevent condensation.

-

Solvent Addition: To the solid lipid, add a pre-mixed solution of chloroform:methanol (2:1, v/v) to achieve a target concentration, for example, 5-10 mg/mL.

-

Solubilization: Tightly cap the vial and vortex vigorously. If dissolution is incomplete, utilize a bath sonicator for 5-10 minutes.[7]

-

Gentle Warming (Optional): If sonication is insufficient, warm the solution in a water bath at a temperature up to 40°C for several minutes, with intermittent vortexing, until the solution is clear.[4] Do not overheat, as this can risk degradation.

-

Storage: Once fully dissolved, the stock solution should be stored in a tightly sealed glass vial at -20°C. For long-term storage, aliquoting the solution into smaller volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol 1.2: Dimethyl Sulfoxide (DMSO) System (For Subsequent Dilution)

Causality and Rationale: DMSO is a polar aprotic solvent that is less volatile and toxic than chlorinated solvents, making it a common choice for preparing stock solutions of compounds intended for in vitro biological screening.[8] While many complex lipids have limited solubility in DMSO, it is often sufficient for creating a concentrated stock that can be serially diluted into aqueous media. The use of fresh, anhydrous (hygroscopic) DMSO is critical, as absorbed water can dramatically reduce the solubility of highly lipophilic compounds.[9]

Step-by-Step Methodology:

-

Preparation: Use a fresh, unopened bottle or a properly stored container of anhydrous, high-purity DMSO. Allow the lipid to reach room temperature.

-

Solvent Addition: Add the required volume of DMSO to the solid lipid to create a stock solution (e.g., 10-20 mM).

-

Solubilization: Vortex the mixture vigorously. To facilitate dissolution, warm the vial to 60°C and use a bath sonicator.[9] This combination of heat and sonication is often necessary for ceramides.

-

Inspection: Ensure the solution is completely clear before use. Any particulate matter indicates incomplete dissolution.

-

Storage: Store the DMSO stock solution in small, tightly capped aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[9] Protect from light.

PART 2: Preparation of Working Solutions for Biological Assays

Delivering a highly insoluble lipid to cells in an aqueous environment requires specialized formulation strategies that maximize bioavailability while minimizing toxicity.

Workflow for Solvent System Selection

The following diagram outlines a decision-making process for selecting the appropriate solubilization strategy based on the intended experimental application.

Caption: Decision workflow for selecting a solubilization protocol.

Method A: Direct Dilution of DMSO Stock

Rationale: This is the most straightforward method for treating cells. A high-concentration DMSO stock is diluted directly into the cell culture medium to achieve the final desired concentration. The critical self-validating control in this protocol is the "vehicle control," where cells are treated with the same final concentration of DMSO alone to ensure that any observed effects are due to the compound, not the solvent.

Step-by-Step Protocol:

-

Prepare a concentrated stock solution in DMSO as described in Protocol 1.2 .

-

Warm the DMSO stock to room temperature and vortex to ensure homogeneity.

-

Perform serial dilutions of the stock solution directly into pre-warmed complete cell culture medium. It is crucial to add the DMSO stock to the medium while vortexing the medium to facilitate rapid dispersion and prevent precipitation.

-

Ensure the final concentration of DMSO in the medium is non-toxic to the specific cell line being used, typically well below 0.5% (v/v).

-

Immediately add the compound-containing medium to the cells.

-

Crucial Control: Prepare a vehicle control by adding an equivalent volume of pure DMSO to the culture medium and treating a parallel set of cells.

Method B: Complexation with Bovine Serum Albumin (BSA)

Rationale: Fatty acid-free BSA can act as a physiological carrier for lipids, enhancing their solubility in aqueous solutions and facilitating their delivery to cells.[4] This method is particularly valuable when direct dilution causes precipitation or when even low concentrations of DMSO are undesirable. The process involves creating a thin lipid film to maximize the surface area for interaction with the BSA solution.[10]

Step-by-Step Protocol:

-

Prepare Primary Stock: Dissolve the N-Palmitoyl-D-sphingosine 1-benzoate in a suitable organic solvent like chloroform/methanol (19:1, v/v) or methanol:water (95:5) to make a ~1 mM stock solution.[4][10]

-

Create Lipid Film: In a glass test tube, dispense the desired amount of the primary stock solution. Evaporate the solvent under a gentle stream of dry nitrogen, while rotating the tube to create a thin, even film on the inner surface.[10] For complete solvent removal, place the tube under a high vacuum for at least 1 hour.

-

Prepare BSA Solution: Prepare a solution of fatty acid-free BSA (e.g., 4 mg/mL or as needed) in a sterile physiological buffer (like PBS or serum-free medium).[10] Warm this solution to 37°C.

-

Complexation: Add the warm BSA solution to the glass tube containing the dried lipid film.[10]

-

Incubation and Agitation: Tightly cap the tube and incubate at 37°C for at least 30 minutes. During this time, vortex and/or sonicate the mixture periodically to ensure the lipid film is completely lifted from the glass and dispersed into the BSA solution, forming a complex.[4][10] The resulting solution may be slightly hazy.

-

Application: This lipid-BSA complex can now be added to cell cultures. Remember to account for any dilution of the medium.

Summary of Solvent Systems & Recommendations

| Solvent System | Recommended Starting Concentration | Best For | Pros | Cons |

| Chloroform / Methanol (2:1, v/v) | 5-10 mg/mL | Analytical (TLC, MS) | Excellent solubilizing power for most sphingolipids.[4] | Highly toxic to cells; not for biological assays. |

| Dimethyl Sulfoxide (DMSO) | 10-20 mM | Stock for in vitro assays | Widely used; compatible with serial dilution into aqueous media.[8] | Requires warming/sonication; final concentration in media must be low (<0.5%); hygroscopic.[9] |

| Ethanol / Dodecane (98:2, v/v) | Variable | In vitro cell delivery | Can disperse ceramides into aqueous solutions.[5][11] | Dodecane may have its own cellular effects; less common than other methods. |

| BSA Complex in Buffer | 5-125 µM | In vitro cell delivery | Improves bioavailability; reduces solvent toxicity; mimics physiological transport.[4][10] | More complex and time-consuming preparation; introduces exogenous protein. |

| PEG / Water (1:1, v/v) | ~25 mg/kg (for analogs) | In vivo studies | Has been used for systemic delivery of ceramide analogs in animal models.[12] | Requires careful formulation and validation for each specific compound. |

Troubleshooting Common Issues

-

Problem: The compound fails to dissolve completely in the chosen organic solvent.

-

Problem: The compound precipitates immediately upon dilution into aqueous cell culture medium from a DMSO stock.

-

Solution: Decrease the final concentration of the compound. Increase the rate of mixing (vortexing) during dilution. Consider switching to the BSA complexation method (Method B), which is designed to handle this issue.

-

-

Problem: Significant cell death is observed in the vehicle control group.

-

Solution: The final concentration of the organic solvent (e.g., DMSO) is too high for your cell line. Reduce the final solvent concentration by preparing a more concentrated initial stock or by performing an additional dilution step. A concentration of <0.1% DMSO is generally considered safe for most cell lines.

-

-

Problem: The lipid-BSA solution is very cloudy or contains visible aggregates.

-

Solution: Ensure the initial lipid film was thin and evenly distributed. Increase the incubation time and the frequency of vortexing/sonication at 37°C.[10] The final solution may be a fine suspension rather than a perfectly clear solution.

-

References

-

National Center for Biotechnology Information. "Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2)". [Link]

-

Funato, K., & Riezman, H. (2021). "Protocol for measuring sphingolipid metabolism in budding yeast". STAR Protocols. [Link]

-

Maffioli, E., et al. (2022). "An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Related Enzymes". International Journal of Molecular Sciences. [Link]

-

Thomas, B., et al. (2018). "Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers". Oncotarget. [Link]

-

National Center for Biotechnology Information. "N-palmitoylsphingosine | C34H67NO3 | CID 5353456 - PubChem". [Link]

-

ResearchGate. "How to dissolve the ceramides and add it to cell culture for treatment?". [Link]

-

Krishnamurthy, K., et al. (2019). "Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody". Frontiers in Cell and Developmental Biology. [Link]

-

Foroozesh, M., et al. (2024). "Developing new ceramide analogs against non-small cell lung cancer (NSCLC)". American Journal of Cancer Research. [Link]

-

National Center for Biotechnology Information. "C16-Ceramide | C34H67NO3 | CID 5283564 - PubChem". [Link]

-

FooDB. "Showing Compound N-Palmitoylsphingosine (FDB022245)". [Link]

-

Phenomenex. "SAMPLE PREPARATION". [Link]

-

Eurisotop. "N-PALMITOYL-D-SPHINGOSINE (CERAMIDE d18:1/16:0)". [Link]

-

ACS Publications. "Fluorescently Labeled Ceramides and 1-Deoxyceramides: Synthesis, Characterization, and Cellular Distribution Studies". [Link]

-

MilliporeSigma. "N-Palmitoyl- D -sphingosine = 98.0 TLC 24696-26-2". [Link]

-

precisionFDA. "N-PALMITOYL-D-ERYTHRO-SPHINGOSINE". [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Palmitoylsphingosine | C34H67NO3 | CID 5353456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C16-Ceramide | C34H67NO3 | CID 5283564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. air.unimi.it [air.unimi.it]

- 7. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Anti-cancer effectiveness of a novel ceramide analog on chemo-sensitive and chemo-resistant breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]

- 11. Frontiers | Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody [frontiersin.org]

- 12. e-century.us [e-century.us]

using N-Palmitoyl-D-sphingosine 1-benzoate for sphingomyelin synthesis

Application Note: Regioselective Synthesis of N-Palmitoyl-Sphingomyelin (SM d18:1/16:0) from N-Palmitoyl-D-sphingosine 1-benzoate [1][2][3]

Abstract & Strategic Overview

Sphingomyelin (SM) is a dominant sphingolipid in mammalian cell membranes, critical for the formation of lipid rafts and signal transduction pathways. While natural extraction yields heterogeneous mixtures, pharmaceutical development requires chemically defined, high-purity SM species.

This guide details the synthesis of N-Palmitoyl-D-erythro-sphingomyelin (d18:1/16:0) utilizing N-Palmitoyl-D-sphingosine 1-benzoate (CAS: 166301-20-8) as the starting material.

The Synthetic Challenge: Standard SM synthesis typically requires a ceramide precursor with a free C1-hydroxyl group for phosphocholination and a protected C3-hydroxyl group to prevent regio-scrambling. However, the starting material specified here—N-Palmitoyl-D-sphingosine 1-benzoate —has the C1 position blocked by a benzoate ester, while the C3 position is free.

The Solution: The "Orthogonal Swap" Strategy To utilize this specific precursor, we must invert the protection scheme. This protocol employs a robust three-phase strategy:

-

C3-Locking: Protection of the allylic C3-OH with a silyl ether (TBS) which is orthogonal to the benzoate.

-

C1-Activation: Selective cleavage of the 1-benzoate ester to expose the primary alcohol.

-

Headgroup Installation: Regioselective phosphocholination at C1, followed by global deprotection.

Chemical Pathway Visualization

The following diagram illustrates the "Orthogonal Swap" logic required to convert the 1-benzoate precursor into Sphingomyelin.

Caption: Figure 1: Orthogonal protection group swap strategy converting 1-benzoate ceramide to sphingomyelin.

Detailed Experimental Protocol

Phase 1: C3-Hydroxyl Protection (Silylation)

Objective: Permanently block the secondary allylic alcohol (C3) to prevent side reactions during the subsequent phosphocholination.

Reagents:

-

Starting Material: N-Palmitoyl-D-sphingosine 1-benzoate (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBS-Cl) (1.5 eq)

-

Imidazole (2.5 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

-

Dissolve N-Palmitoyl-D-sphingosine 1-benzoate (e.g., 500 mg) in anhydrous DMF (5 mL) under an argon atmosphere.

-

Add Imidazole (2.5 eq) and stir for 10 minutes to ensure dissolution.

-

Add TBS-Cl (1.5 eq) portion-wise at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The product (Intermediate A) will have a higher R_f than the starting material.

-

Workup: Dilute with Et2O, wash with water (3x) and brine. Dry over Na2SO4 and concentrate. Purify via flash chromatography.

Phase 2: C1-Benzoate Deprotection (Zemplén Transesterification)

Objective: Selectively remove the C1-benzoyl group without hydrolyzing the N-palmitoyl amide bond or the C3-silyl ether.

Reagents:

-

Intermediate A (from Phase 1)

-

Sodium Methoxide (NaOMe) (0.5 M in MeOH)

-

Solvent: Methanol / DCM (2:1 mixture to ensure solubility)

Procedure:

-

Dissolve Intermediate A in dry DCM/MeOH (2:1).

-

Add catalytic NaOMe (0.2 eq). The pH should be approx. 9-10.

-

Stir at RT for 2–4 hours.

-

Critical Note: Do not heat. High temperatures or excess base may cause amide hydrolysis or silyl migration.

-

-

Quenching: Neutralize with Amberlite IR-120 (H+ form) resin until pH is neutral. Filter off the resin.

-

Concentrate the filtrate to yield Intermediate B (C1-OH, C3-OTBS). This intermediate is now structurally equivalent to the standard precursor used in SM synthesis but with a silyl protection instead of the traditional benzoyl.

Phase 3: Phosphocholination (The Headgroup Installation)

Objective: Install the phosphocholine headgroup at the now-free C1 position.

Reagents:

-

Intermediate B (1.0 eq)

-

2-Chloro-2-oxo-1,3,2-dioxaphospholane (COP) (1.5 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Trimethylamine (NMe3) (Gas or 2M solution in THF)

-

Solvent: Anhydrous THF or Toluene

Procedure:

-

Dissolve Intermediate B in anhydrous THF under argon. Cool to -20°C.

-

Add TEA (2.0 eq).

-

Dropwise add COP (1.5 eq). Stir at -20°C for 1 hour, then warm to RT for 2 hours.

-

Checkpoint: This forms the cyclic phospholane intermediate.

-

-

Transfer the reaction mixture to a pressure vessel (or use a balloon for gas).

-

Add excess Trimethylamine (NMe3) (approx 5.0 eq). Heat to 60°C for 12 hours.

-

Concentrate under reduced pressure to yield Intermediate C .

Phase 4: Global Deprotection & Purification

Objective: Remove the C3-TBS group to yield the final natural Sphingomyelin.

Reagents:

-

Tetra-n-butylammonium fluoride (TBAF) (1M in THF)

-

Solvent: THF

Procedure:

-

Dissolve Intermediate C in THF.

-

Add TBAF (2.0 eq) and stir at RT for 2 hours.

-

Purification: The reaction mixture will contain tetrabutylammonium salts. Direct purification via Sephadex LH-20 (eluting with MeOH/DCM 1:1) is recommended to remove salts and protect the zwitterionic lipid.

-

Final Polish: Silica gel chromatography (CHCl3/MeOH/H2O 65:25:4) may be required for pharmaceutical grade purity.

Quantitative Data Summary

| Step | Transformation | Key Reagent | Expected Yield | Critical QC Parameter |

| 1 | C3-Protection | TBS-Cl / Imidazole | >90% | Disappearance of OH stretch (IR) |

| 2 | C1-Deprotection | NaOMe / MeOH | 85-90% | Loss of Benzoate signals (NMR: ~7.5-8.0 ppm) |

| 3 | Phosphocholination | COP / NMe3 | 60-75% | Appearance of Phosphorus peak (31P NMR) |

| 4 | C3-Deprotection | TBAF | >90% | Mass Spec (M+H: ~703.57 for d18:1/16:0) |

Troubleshooting & Critical Notes

-

Regioselectivity Risks: The starting material (1-benzoate) is the "kinetic" ester. In basic conditions, acyl groups can migrate from O1 to O3. However, since we protect O3 with a silyl group first (Phase 1), migration is impossible. This makes the protocol self-validating.

-

Moisture Sensitivity: The phosphocholination step (Phase 3) is extremely sensitive to water. COP hydrolyzes rapidly. Ensure all glassware is flame-dried and solvents are <50 ppm water.

-

Safety: Trimethylamine is a gas at room temperature and has a strong fishy odor. Use a sealed tube or cold trap condenser and work in a well-ventilated fume hood.

References

-

Dong, Z., & Butcher, J. (1993).[6] An efficient route to N-palmitoyl-D-erythro-sphingomyelin and its 13C-labeled derivatives. Chemistry and Physics of Lipids. Retrieved February 21, 2026, from [Link]

-

Byun, H. S., Erukulla, R. K., & Bittman, R. (1997). Synthesis of Sphingomyelin and Ceramide 1-Phosphate from Ceramide without Protection of the Allylic Hydroxyl Group. The Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]

- Vertex Pharmaceuticals. (2017). US9708354B2 - Methods for the synthesis of sphingomyelins and dihydrosphingomyelins. Google Patents.

Sources

- 1. N-palmitoyl dihydrolactocerebroside | CAS#:151214-05-0 | Chemsrc [chemsrc.com]

- 2. N-PALMITOYL-D-SPHINGOSINE 1-BENZOATE CAS#: 166301-20-8 [amp.chemicalbook.com]

- 3. N-PALMITOYL-D-SPHINGOSINE 1-BENZOATE | 166301-20-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. US9708354B2 - Methods for the synthesis of sphingomyelins and dihydrosphingomyelins - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

crystallization methods for N-Palmitoyl-D-sphingosine 1-benzoate

Application Note & Protocol Guide

Systematic Approaches to the Crystallization of N-Palmitoyl-D-sphingosine 1-benzoate

Abstract

N-Palmitoyl-D-sphingosine 1-benzoate is a structurally modified ceramide of significant interest in pharmaceutical and dermatological research. Like many amphiphilic lipids, its high conformational flexibility and tendency for aggregation present considerable challenges to obtaining high-quality single crystals suitable for X-ray diffraction and other solid-state characterization techniques. This guide provides a comprehensive framework for developing robust crystallization protocols for this target molecule. We move beyond simple procedural descriptions to elucidate the underlying physicochemical principles governing the crystallization of complex lipids. Detailed, step-by-step protocols for slow evaporation, controlled cooling, and vapor diffusion techniques are presented, alongside a systematic workflow for solvent screening and troubleshooting common crystallization failures. This document is intended for researchers, scientists, and drug development professionals seeking to establish a rational and efficient approach to the solid-state characterization of modified sphingolipids.

Part 1: Foundational Principles of Crystallization for Modified Ceramides

The successful crystallization of any molecule is a transition from a disordered state in solution to a highly ordered, three-dimensional lattice. For amphiphilic molecules like N-Palmitoyl-D-sphingosine 1-benzoate, this process is governed by a delicate balance of intermolecular forces.

The Causality of Crystallization: From Solution to Lattice

The journey to a single crystal involves two critical stages: nucleation and crystal growth.[1] A solution must first become supersaturated, a non-equilibrium state containing more dissolved solute than it can thermodynamically hold.[2] This supersaturation is the driving force for nucleation, where molecules begin to self-assemble into small, ordered clusters. If these nuclei reach a critical size, they become stable and can serve as templates for subsequent crystal growth.[1] The goal of any crystallization experiment is to control the rate of supersaturation to favor the formation of a few large, well-ordered crystals rather than many small, imperfect ones.[3][4]

Key Factors Influencing Crystallization:

-

Molecular Structure: N-Palmitoyl-D-sphingosine 1-benzoate possesses two long aliphatic chains that favor packing via van der Waals interactions, a characteristic driver of ceramide crystallization.[5] However, the introduction of a bulky, aromatic benzoate group at the C1 position fundamentally alters its polarity and steric profile. This group can disrupt the tight, lamellar packing typical of natural ceramides, creating both challenges and opportunities for forming unique crystal polymorphs.

-

Solvent System: The choice of solvent is the most critical experimental parameter.[3] An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[6] For this molecule, a systematic screening of solvents across a polarity spectrum is essential to identify solvent systems that can effectively solvate both the hydrophobic tails and the more polar headgroup containing the benzoate ester, amide, and hydroxyl functionalities.

-

Rate of Supersaturation: How quickly a solution becomes supersaturated dictates the outcome. Slow processes, such as the gradual evaporation of a solvent or a carefully controlled temperature decrease, allow molecules sufficient time to orient themselves correctly as they deposit onto the growing crystal lattice, resulting in higher quality crystals.[3][4][7]

-

Purity: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality. Starting with material of the highest possible purity (>98%) is non-negotiable.

Part 2: Pre-Crystallization Workflow: A Systematic Approach

A haphazard approach to crystallization screening wastes time and valuable material. The following workflow provides a logical progression from material characterization to the selection of promising starting conditions.

Diagram: Pre-Crystallization Decision Workflow

Caption: Logical workflow from material purification to crystallization method selection.

Protocol 1: Qualitative Solubility Screening

Objective: To identify suitable "good" solvents, "poor" solvents (anti-solvents), and solvent pairs for subsequent crystallization experiments.

Materials:

-

N-Palmitoyl-D-sphingosine 1-benzoate (>98% purity)

-

Array of solvents (see table below)

-

Small vials (1-2 mL) with screw caps

-

Vortex mixer

-

Water bath or heating block

Procedure:

-

Place approximately 2-3 mg of the compound into a series of labeled vials.

-

Add 0.5 mL of a single solvent to each vial.

-

Vortex the vials at room temperature for 60 seconds. Observe and record solubility.

-

If the compound is insoluble, gently heat the vial in a water bath to ~50-60°C. Vortex again and record the solubility.

-

Categorize each solvent based on the observations.

Data Presentation: Example Solubility Screening Table

| Solvent | Class | Polarity Index | Solubility (Room Temp) | Solubility (Heated) | Classification |

| Hexane | Non-polar | 0.1 | Insoluble | Insoluble | Poor / Anti-Solvent |

| Toluene | Non-polar | 2.4 | Sparingly Soluble | Soluble | Good for Cooling/Evaporation |

| Dichloromethane | Polar Aprotic | 3.1 | Soluble | Soluble | Good Solvent |

| Ethyl Acetate | Polar Aprotic | 4.4 | Sparingly Soluble | Soluble | Good for Cooling/Evaporation |

| Acetone | Polar Aprotic | 5.1 | Sparingly Soluble | Soluble | Good for Cooling/Evaporation |

| 2-Propanol | Polar Protic | 4.3 | Insoluble | Sparingly Soluble | Potential Anti-Solvent |

| Ethanol | Polar Protic | 5.2 | Insoluble | Sparingly Soluble | Potential Anti-Solvent |

| Methanol | Polar Protic | 6.6 | Insoluble | Insoluble | Poor / Anti-Solvent |

Part 3: Crystallization Protocols

Based on the solvent screen, the following methods can be employed. It is recommended to run multiple small-scale experiments in parallel.

Method 1: Slow Evaporation

Causality & Principle: This is the simplest method, relying on the gradual removal of solvent to increase the solute concentration to the point of supersaturation.[2][7] The slow rate is crucial for allowing molecules to align properly into a crystal lattice. This method is ideal for compounds that are sparingly soluble at room temperature and works well with moderately volatile solvents like Toluene or Ethyl Acetate.[8]

Protocol 2: Slow Evaporation

-

Dissolve 5-10 mg of the compound in 1-2 mL of a selected solvent (e.g., Toluene) in a clean glass vial. Gentle warming may be required to achieve full dissolution.

-

Ensure the solution is saturated or near-saturated at room temperature. If the solution is too dilute, you can allow some solvent to evaporate quickly before proceeding.

-

Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number of holes controls the evaporation rate.

-

Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization chamber).

-

Monitor the vial daily without disturbing it. Crystals should appear over several days to a week.

Method 2: Slow Cooling Crystallization

Causality & Principle: This technique is effective for compounds that exhibit a significant increase in solubility with temperature.[3][9] By preparing a saturated solution at a high temperature and cooling it slowly, the system is maintained in the "metastable zone" where existing nuclei grow preferentially over the formation of new nuclei, leading to larger crystals.[10]

Protocol 3: Slow Cooling

-

In a screw-cap vial, add 5-10 mg of the compound and the minimum amount of a suitable solvent (e.g., Ethyl Acetate, Toluene) required to form a slurry.

-

Heat the vial with stirring (e.g., on a hotplate stirrer) until all the solid dissolves completely. If needed, add more solvent dropwise until a clear solution is obtained.

-

Tightly cap the vial and transfer it to a Dewar flask filled with hot water at the same temperature.

-

Allow the entire apparatus to cool slowly to room temperature overnight. The large thermal mass of the water ensures a very slow and controlled cooling rate.

-

Once at room temperature, the vial can be transferred to a refrigerator (4°C) and then a freezer (-20°C) to maximize the yield of crystals.

Method 3: Vapor Diffusion

Causality & Principle: This is a powerful and highly controllable method that is ideal when working with small amounts of material.[7] It works by slowly changing the composition of the solvent in which the compound is dissolved. An anti-solvent, in which the compound is insoluble, is placed in an outer reservoir. Its vapor slowly diffuses into the drop containing the compound and its "good" solvent, gradually lowering the compound's solubility and inducing crystallization.[11][12]

Diagram: Hanging Drop Vapor Diffusion Setup

Sources

- 1. Crystallization modifiers in lipid systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growing Crystals [web.mit.edu]

- 3. longdom.org [longdom.org]

- 4. annualreviews.org [annualreviews.org]

- 5. From Moisturization to Absorption Enhancement: Ceramides Re-emerge as Core Actives in Skincare Formulation < REVIEW PAPER < SCIENCE < 기사본문 - THE K BEAUTY SCIENCE [en.thekbs.co.kr]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Slow Evaporation Method [people.chem.umass.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 12. hamptonresearch.com [hamptonresearch.com]

reagents for deprotection of N-Palmitoyl-D-sphingosine 1-benzoate

Application Note & Protocol Guide

Abstract & Strategic Overview

The selective removal of a benzoate protecting group from the C1-hydroxyl of N-Palmitoyl-D-sphingosine (C16-Ceramide) presents a classic chemoselectivity challenge: cleaving an ester (benzoate) in the presence of a secondary amide (palmitoyl). While amides are generally more stable than esters, the harsh conditions often required to hydrolyze bulky benzoates can lead to partial amide hydrolysis or C3-epimerization, degrading the stereochemical integrity of the ceramide backbone.

This guide details the Zemplén Transesterification method as the gold standard for this transformation. Unlike aqueous saponification, this anhydrous pathway utilizes catalytic sodium methoxide (NaOMe) to facilitate rapid, irreversible cleavage of the benzoate ester under mild conditions, preserving the N-acyl chain and the D-erythro stereochemistry.

Reagent Selection Matrix

The choice of reagent dictates the reaction mechanism (transesterification vs. hydrolysis) and the safety margin for the amide bond.

| Reagent System | Mechanism | Selectivity (Ester:Amide) | Reaction Rate | Recommendation |

| NaOMe / MeOH (Anhydrous) | Transesterification | High | Fast (1-4 h) | Primary Choice. The "Zemplén" condition. Best balance of speed and selectivity. |

| K₂CO₃ / MeOH / THF | Methanolysis | Very High | Moderate (4-12 h) | Secondary Choice. Use if the substrate contains extremely base-sensitive moieties elsewhere. |

| LiOH / THF / H₂O | Hydrolysis | Moderate | Slow | Avoid. Aqueous hydroxide increases the risk of amide hydrolysis and requires difficult salt removal. |

| Ammonia / MeOH | Aminolysis | High | Slow (>12 h) | Alternative. Common in nucleoside chemistry but often too slow for sterically hindered benzoates. |

Critical Solubility Note

Ceramide derivatives are highly lipophilic. Pure methanol often fails to dissolve N-Palmitoyl-D-sphingosine 1-benzoate, leading to heterogeneous mixtures and incomplete reactions. A co-solvent system (THF/MeOH or DCM/MeOH) is strictly required to ensure homogeneity.

Reaction Mechanism & Pathway[1]

The following diagram illustrates the chemical pathway and the critical decision points for the operator.

Figure 1: Mechanism of Zemplén transesterification. The methoxide anion attacks the benzoate carbonyl, forming a methyl benzoate byproduct and releasing the free ceramide alcohol.

Detailed Protocol: Zemplén Transesterification

This protocol is optimized for 100 mg – 1 g scale.

Materials Reagents[2][3][4][5]

-

Substrate: N-Palmitoyl-D-sphingosine 1-benzoate (dried under high vacuum).

-

Solvent A: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Reagent: Sodium Methoxide (NaOMe), 0.5 M solution in MeOH (commercially available or freshly prepared).

-

Quench: Amberlite® IR-120 (H+ form) ion-exchange resin (washed with MeOH).

Step-by-Step Procedure

-

Solubilization (Critical Step):

-

Dilution:

-

Add anhydrous MeOH to the reaction flask.[2]

-

Ratio: Final solvent ratio should be approximately 1:1 to 1:2 (THF:MeOH).

-

Checkpoint: Ensure the substrate remains in solution. If precipitation occurs, add more THF.

-

-

Catalyst Addition:

-